

D-Lactose Monohydrate: A Promising Cryoprotectant for Mammalian Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Lactose monohydrate*

Cat. No.: *B7804260*

[Get Quote](#)

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryopreservation is an essential technique for the long-term storage of mammalian cells, ensuring the availability of consistent cell stocks for research, drug development, and clinical applications. The process, however, exposes cells to various stresses, including osmotic shock and damage from ice crystal formation, which can significantly impact cell viability and function post-thaw. While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, its inherent cytotoxicity necessitates the exploration of safer and equally effective alternatives. **D-Lactose monohydrate**, a naturally occurring disaccharide, has emerged as a promising non-penetrating cryoprotectant. This document provides detailed application notes and protocols for the use of **D-Lactose monohydrate** in the cryopreservation of mammalian cells.

Mechanism of Action

D-Lactose monohydrate is a non-penetrating cryoprotectant, meaning it does not readily cross the cell membrane. Its protective effects are primarily attributed to its ability to:

- Dehydrate Cells Osmotically: By increasing the solute concentration in the extracellular medium, lactose creates an osmotic gradient that draws water out of the cells before

freezing. This dehydration minimizes the amount of intracellular water available to form damaging ice crystals.[1][2][3]

- Inhibit Ice Crystal Growth: Sugars like lactose can inhibit the growth and recrystallization of ice crystals in the extracellular environment, thereby reducing mechanical damage to the cell membrane.[1]
- Stabilize Proteins and Membranes: Disaccharides are known to stabilize biological structures, including proteins and lipid membranes, during freezing and dehydration.[4][5]

Advantages of D-Lactose Monohydrate

- Low Cytotoxicity: Compared to penetrating cryoprotectants like DMSO, lactose generally exhibits lower toxicity to mammalian cells.[1]
- Readily Available and Cost-Effective: **D-Lactose monohydrate** is an inexpensive and widely accessible reagent.
- Chemically Defined: As a pure substance, it allows for the formulation of chemically defined, serum-free cryopreservation media.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of **D-Lactose monohydrate** as a cryoprotectant for mammalian cells.

Table 1: Comparative Efficacy of **D-Lactose Monohydrate**

Cell Type	D-Lactose Concentration	Comparator	Post-Thaw Viability/Recovery	Reference
Various Cell Lines	200 mM	5% DMSO	Same cryoprotective activity and cell viability	[1]
Spermatogonial Stem Cells (SSCs)	200 mM	Trehalose (200 mM)	Comparable to trehalose	[6]

Table 2: Efficacy of Disaccharides in Cryopreservation

Disaccharide	Concentration	Cell Type	Key Finding	Reference
Trehalose	200 mM	Spermatogonial Stem Cells (SSCs)	Most effective among sugars tested	[6]
Lactose	200 mM	Spermatogonial Stem Cells (SSCs)	Comparable to trehalose	[6]
Sucrose	Not specified	Oocytes	Improves viability when combined with penetrating CPAs	[4]

Experimental Protocols

The following are detailed protocols for the cryopreservation of mammalian cells using **D-Lactose monohydrate**. These protocols can be adapted for specific cell lines.

Protocol 1: Cryopreservation of Adherent Mammalian Cells

Materials:

- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA solution
- Cryopreservation Medium: Basal medium (e.g., DMEM or RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS) and 200 mM **D-Lactose monohydrate**. For serum-free conditions, a suitable serum replacement can be used.
- Sterile cryovials
- Controlled-rate freezing container (e.g., "Mr. Frosty")
- -80°C freezer
- Liquid nitrogen storage dewar

Procedure:

- Cell Culture: Culture cells to approximately 80-90% confluence in a suitable culture vessel. Ensure the cells are in a logarithmic growth phase.
- Harvesting:
 - Aspirate the culture medium.
 - Wash the cell monolayer once with sterile PBS.
 - Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate at 37°C until cells detach (typically 2-5 minutes).
 - Neutralize the trypsin by adding complete culture medium (at least 2-3 times the volume of trypsin solution).
 - Gently pipette the cell suspension up and down to create a single-cell suspension.

- Cell Counting and Centrifugation:
 - Transfer the cell suspension to a sterile conical tube.
 - Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be above 90%.
 - Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature.
- Resuspension in Cryopreservation Medium:
 - Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the cell pellet.
 - Gently resuspend the cell pellet in the prepared cryopreservation medium (containing **D-Lactose monohydrate**) to a final concentration of 1×10^6 to 5×10^6 viable cells/mL.
- Aliquoting:
 - Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
- Freezing:
 - Place the cryovials into a controlled-rate freezing container.
 - Immediately transfer the container to a -80°C freezer. This will ensure a cooling rate of approximately -1°C/minute.
 - After 24 hours, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol 2: Thawing of Cryopreserved Cells

Materials:

- Pre-warmed (37°C) complete culture medium
- Sterile conical tube
- Water bath at 37°C

- 70% ethanol

Procedure:

- Rapid Thawing:

- Remove a cryovial from the liquid nitrogen dewar.
- Immediately place the vial in a 37°C water bath.
- Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.

- Dilution and Removal of Cryoprotectant:

- Wipe the outside of the cryovial with 70% ethanol.
- Using a sterile pipette, slowly transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete culture medium. Add the first mL of medium dropwise while gently agitating the tube.

- Centrifugation:

- Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature.

- Resuspension and Plating:

- Aspirate the supernatant containing the cryopreservation medium.
- Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
- Transfer the cell suspension to a new culture vessel.

- Post-Thaw Culture:

- Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

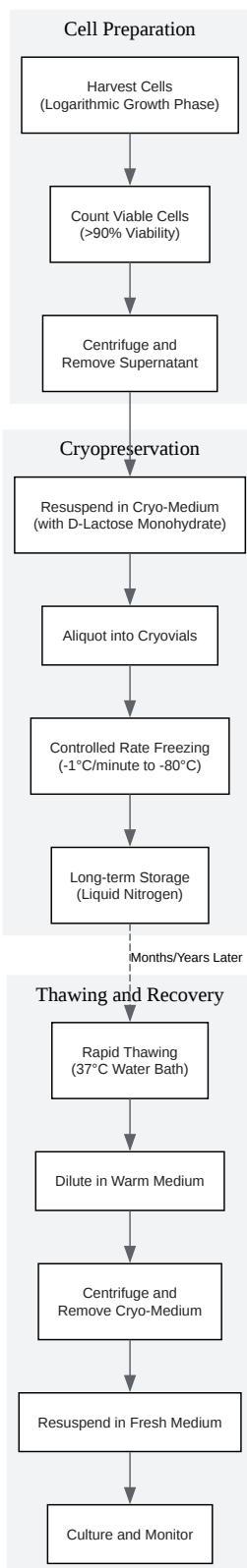
- Change the culture medium after 24 hours to remove any residual cryoprotectant and dead cells.

Protocol 3: Assessment of Post-Thaw Cell Viability

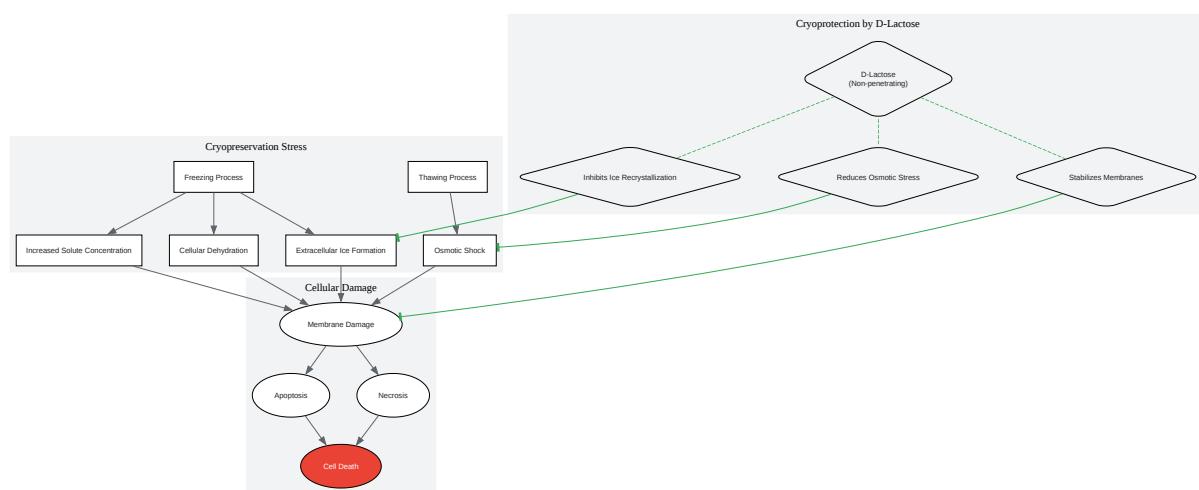
1. Trypan Blue Exclusion Assay (Immediate Viability):

- Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
- Procedure:
 - Take a small aliquot of the thawed cell suspension.
 - Mix the cells with an equal volume of 0.4% trypan blue solution.
 - Incubate for 1-2 minutes at room temperature.
 - Load a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
 - Calculate the percentage of viable cells: $(\text{Number of viable cells} / \text{Total number of cells}) \times 100$.

2. MTT or WST-1 Assay (Metabolic Activity):

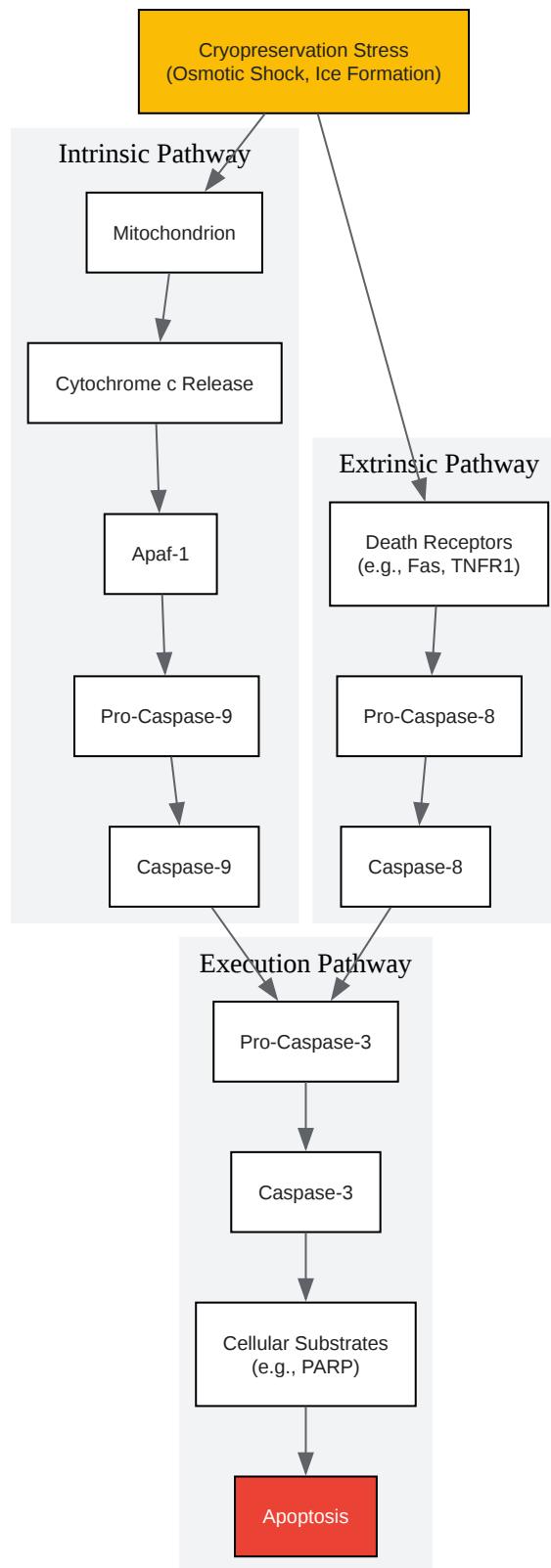

- Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product.
- Procedure (General):
 - Plate the thawed cells in a 96-well plate at a suitable density.
 - Culture for a desired period (e.g., 24, 48, 72 hours).
 - Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Relate the absorbance to the number of viable cells.


3. Annexin V/Propidium Iodide (PI) Staining (Apoptosis and Necrosis):

- Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
- Procedure:
 - Harvest the thawed cells at different time points post-thaw (e.g., 6, 12, 24 hours).
 - Wash the cells with PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and PI to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
 - Analyze the cells by flow cytometry.

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for cryopreservation and thawing of mammalian cells.

[Click to download full resolution via product page](#)

Caption: Mechanism of cryoinjury and protection by **D-Lactose monohydrate**.

[Click to download full resolution via product page](#)

Caption: Signaling pathways of cryopreservation-induced apoptosis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rune.une.edu.au [rune.une.edu.au]
- 2. Cryoprotectants (Chapter 4) - Fertility Cryopreservation [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. scitechnol.com [scitechnol.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of sugar molecules on the cryopreservation of mouse spermatogonial stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal stem cells derived from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting cryopreservation-induced cell death: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature-dependent activation of differential apoptotic pathways during cryoablation in a human prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [D-Lactose Monohydrate: A Promising Cryoprotectant for Mammalian Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7804260#d-lactose-monohydrate-as-a-cryoprotectant-for-mammalian-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com